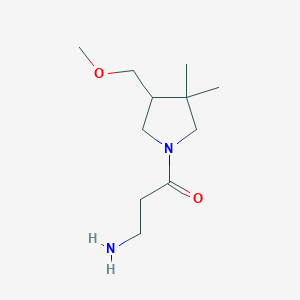

3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2)8-13(10(14)4-5-12)6-9(11)7-15-3/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXFTDKAMCNOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1COC)C(=O)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 214.3 g/mol

The compound features a pyrrolidine ring with methoxymethyl and dimethyl substitutions, which are crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one exhibit antimicrobial properties. For instance, studies have shown that modifications in the pyrrolidine structure can enhance antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| 3-Amino... | TBD | TBD |

Anticancer Activity

The compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. The exact mechanism remains under investigation, but it is hypothesized to involve the modulation of enzyme activities related to cancer progression .

The biological activity of 3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signal transduction processes that lead to changes in cell behavior.

Case Studies

A series of case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antibacterial Efficacy : A study demonstrated that derivatives of pyrrolidine compounds significantly reduced bacterial load in infected animal models.

- Cancer Cell Line Studies : In vitro studies showed that certain derivatives led to apoptosis in cancer cell lines, indicating potential for therapeutic applications.

Synthesis and Derivatives

The synthesis of 3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions including:

- Reactions with Aminoalkyl Ketones : These reactions are crucial for constructing the core structure.

Table 2: Synthetic Routes

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Methoxymethyl pyrrolidine + amine | Reflux in methanol |

| 2 | Oxidation/Reduction | Varies by target |

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of compounds similar to 3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one as dual inhibitors of bacterial topoisomerases. These enzymes are crucial for bacterial DNA replication, and inhibiting them can lead to effective antibacterial agents. For instance, derivatives of pyrrolidine have shown promising results against various Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics .

Table 1: Inhibitory Activities Against Bacterial Strains

| Compound | Target Bacteria | IC50 (μg/mL) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 2.5 | 4 |

| Compound B | S. aureus (MRSA) | 1.0 | 2 |

| Compound C | K. pneumoniae | 4.0 | 8 |

Neurological Research

The structural features of this compound suggest potential applications in neurological disorders. Pyrrolidine derivatives have been investigated for their neuroprotective properties and ability to modulate neurotransmitter systems. Research indicates that compounds with similar frameworks can act on dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a leading pharmaceutical institute explored the antibacterial efficacy of a series of pyrrolidine derivatives, including those structurally related to 3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one. The results demonstrated significant antibacterial activity against multi-drug resistant strains, emphasizing the need for further development in this area .

Case Study 2: Neuropharmacology

In another investigation, the neuropharmacological effects of similar pyrrolidine compounds were assessed in animal models of neurodegenerative diseases. The findings suggested that these compounds could enhance cognitive function and provide neuroprotection against oxidative stress .

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common 3-amino-propan-1-one backbone with modifications on the pyrrolidine ring. Below is a comparison with structurally related compounds:

Key Observations :

- Pyrrolidine vs.

- Substituent Effects : The 3,3-dimethyl and 4-methoxymethyl groups in the target compound increase steric bulk compared to the trifluoromethyl analog in , which may enhance metabolic stability but reduce solubility.

- Amino Group Variations: The dimethylamino group in and introduces stronger electron-donating effects than the primary amine in the target compound, influencing reactivity and binding affinity.

Spectral and Physical Properties

- NMR Data: Analogs in show distinct ¹H-NMR shifts for benzylamino (δ 3.8–4.2 ppm) and aryl protons (δ 7.2–8.3 ppm). The target’s methoxymethyl group would likely resonate near δ 3.3–3.5 ppm. The trifluoromethyl group in causes significant deshielding in ¹³C-NMR (δ 110–125 ppm for CF₃).

- Physical State : Pyrrolidine derivatives with bulky substituents (e.g., 3,3-dimethyl) tend to form oils (), whereas aromatic analogs (e.g., ) crystallize as solids due to planar stacking.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves:

- Construction of the substituted pyrrolidine ring bearing the 3,3-dimethyl and 4-(methoxymethyl) substituents.

- Introduction of the propan-1-one moiety linked via the nitrogen atom of the pyrrolidine.

- Incorporation of the amino group at the 3-position of the propanone side chain.

These steps often require precise control of functional group transformations and protection/deprotection strategies to achieve the desired substitution pattern and stereochemistry.

Preparation of the Pyrrolidine Core

The pyrrolidine ring substituted at the 3,3-positions with methyl groups and at the 4-position with a methoxymethyl group can be prepared via:

Cyclization of suitable amino alcohol precursors: Starting from 3,3-dimethyl-4-hydroxymethylpyrrolidine derivatives, the hydroxymethyl group is converted to a methoxymethyl substituent by methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Alkylation reactions: The methoxymethyl group introduction can be achieved by nucleophilic substitution on a 4-halopyrrolidine intermediate, reacting with sodium methoxide or methanol under catalysis.

Formation of the Propan-1-one Side Chain

The propan-1-one moiety attached to the pyrrolidine nitrogen is typically introduced through:

Amide bond formation: Reaction of the pyrrolidine nitrogen with a suitable acid chloride or activated ester of 3-amino-propanoic acid or its derivatives.

Reductive amination or alkylation: Using 3-oxopropyl derivatives, the amino group can be introduced by reductive amination with ammonia or amines.

The introduction of the amino group at the 3-position of the propanone side chain is commonly achieved by:

Reduction of nitro precursors: Starting from a nitro-substituted propanone intermediate, catalytic hydrogenation or chemical reduction (e.g., with iron powder or hydrazine hydrate in the presence of catalysts) converts the nitro group to an amino group.

Direct amination: Using ammonia or amine sources under conditions favoring nucleophilic substitution or addition.

Detailed Reaction Conditions and Data Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrrolidine ring formation and substitution | Cyclization of amino alcohols; methylation with methyl iodide or dimethyl sulfate | 25–80 | 2–12 | 80–95 | Requires inert atmosphere, dry solvents |

| 2 | Amide bond formation | Reaction of pyrrolidine N with acid chloride or activated ester of 3-amino-propanoic acid | 0–50 | 1–6 | 75–90 | Use of base such as triethylamine to scavenge HCl |

| 3 | Amination (reduction) | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe, hydrazine) | 25–80 | 2–24 | 85–98 | Careful control to avoid over-reduction |

Research Findings and Analysis

- The stepwise approach ensures high selectivity and purity of the final compound.

- Use of catalytic hydrogenation for reduction is preferred due to cleaner reaction profiles and easier waste management compared to chemical reductants.

- The methoxymethyl substitution on the pyrrolidine ring enhances solubility and can influence biological activity, necessitating mild methylation conditions to preserve stereochemistry.

- The amide bond formation is critical and typically optimized by controlling stoichiometry and reaction temperature to prevent side reactions.

- Industrially scalable methods emphasize atom economy and environmentally friendly reagents , as demonstrated in related patent literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.